4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Description

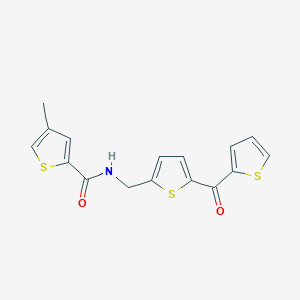

4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a structurally complex thiophene-derived carboxamide characterized by a central thiophene ring substituted at the 4-position with a methyl group and a branched side chain. The side chain includes a methylene bridge linking a second thiophene moiety, which is further functionalized with a carbonyl group at its 2-position.

Properties

IUPAC Name |

4-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S3/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJRYTCOYCESCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of thiophene derivatives. One common approach is the Suzuki–Miyaura cross-coupling reaction , which involves the reaction of a thiophene boronic acid with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for constructing thiophene-based compounds.

Industrial Production Methods: On an industrial scale, the production of thiophene derivatives often employs continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and minimizing human error.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium hexacyano-ferrate(III) in alkaline medium.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve the use of strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various thiophene derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science applications.

Scientific Research Applications

Chemical Properties and Structure

4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide consists of multiple thiophene rings and a carboxamide functional group. Its unique structure contributes to its electronic properties, making it valuable in material science and pharmacology.

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their excellent charge transport properties. The compound can be incorporated into organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), enhancing device performance through improved charge mobility and stability.

Medicinal Chemistry

Research indicates that compounds with thiophene scaffolds exhibit various biological activities, including antiviral and anticancer properties. For instance, derivatives similar to this compound have shown potential as inhibitors for specific biological targets, such as retinoic acid receptor-related orphan receptor gamma-t (RORγt), which plays a role in inflammatory diseases .

Photovoltaic Applications

Due to their electronic properties, thiophene-based compounds are being explored as active materials in solar cells. Their ability to absorb light and facilitate charge separation makes them suitable candidates for improving the efficiency of photovoltaic devices.

Case Study 1: Antiviral Activity

A study identified thiophene derivatives as potent antiviral agents, demonstrating activity against various viruses in vitro. The structural modifications similar to those found in this compound were crucial for enhancing bioactivity .

Case Study 2: RORγt Inhibition

Research on a series of thiophene-based amides revealed their potential as selective RORγt inhibitors. These compounds showed efficacy in preclinical models of autoimmune diseases, highlighting the therapeutic promise of thiophene derivatives in treating inflammatory conditions .

Mechanism of Action

The mechanism by which 4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxamides are a versatile class of compounds with diverse biological and physicochemical properties. Below, we compare 4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide with structurally related analogues:

Thiophene Carboxamides with Pyridine/Thiazole Substituents

- N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogues (e.g., compounds 4a–h in ): These derivatives replace the thiophene-methyl-thiophene motif with a pyridine ring.

- Nitrothiophene-thiazole carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide):

The nitro group and thiazole ring confer strong antibacterial activity (99.05% purity in one analogue ). In contrast, the target compound lacks electron-withdrawing groups like nitro, which may reduce antibacterial efficacy but improve metabolic stability .

Sulfonamide vs. Carboxamide Derivatives

- 4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) :

This sulfonamide derivative (MW: 388.0978 ) shares a furan-thiophene backbone but replaces the carboxamide with a sulfonamide group. Sulfonamides generally exhibit higher acidity (pKa ~10) than carboxamides (pKa ~15), influencing solubility and protein-binding kinetics .

Pharmacokinetic Profiles

- N-(4-Morpholinophenyl)-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (50): Morpholine and piperidine substituents enhance blood-brain barrier permeability (24% yield after purification ). The target compound’s lack of such polar groups may limit CNS penetration but improve peripheral tissue distribution .

Biological Activity

4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features multiple thiophene rings and a carboxamide functional group, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₅H₁₁N₁O₂S₃

- Molecular Weight : 333.5 g/mol

- Structural Features :

- Multiple thiophene rings

- A carboxamide functional group

- Methyl substituents enhancing reactivity

This structural complexity is essential for its biological activity, influencing interactions with various biological targets.

Antioxidant Activity

Research has shown that thiophene derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using the ABTS method, revealing notable inhibition activities. In a comparative study, certain derivatives demonstrated up to 62% inhibition , indicating effective radical scavenging capabilities, which are crucial for protecting cells from oxidative stress .

Antibacterial Activity

The antibacterial efficacy of thiophene derivatives has also been extensively studied. The compound was evaluated against various bacterial strains, including both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The results indicated that certain derivatives exhibited high activity indices compared to standard antibiotics like ampicillin, with inhibition rates reaching 83% against specific strains .

Anticancer Activity

The anticancer potential of thiophene-based compounds is another area of interest. In vitro studies have demonstrated that derivatives can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC₅₀ values for these compounds ranged from 3 to 20 µM , showcasing their potency against tumor cells . Mechanistically, these compounds may induce apoptosis and disrupt cell cycle progression, particularly at the S phase .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Inhibition Rate/IC₅₀ Values | Notes |

|---|---|---|---|

| Antioxidant | N/A | Up to 62% inhibition | Effective radical scavenging |

| Antibacterial | S. aureus, E. coli | Up to 83% inhibition | Superior to ampicillin |

| Anticancer | MCF-7, HepG2 | 3 - 20 µM | Induces apoptosis |

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Enzymes : Molecular docking studies suggest that these compounds can bind effectively to specific enzyme active sites, disrupting their function .

- Radical Scavenging : The presence of electron-donating groups enhances the compound's ability to neutralize free radicals .

- Cell Cycle Disruption : The compounds may interfere with cell cycle regulation in cancer cells, promoting apoptosis .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various thiophene derivatives, this compound was tested against a panel of bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity Assessment

A series of experiments assessed the cytotoxic effects of thiophene derivatives on MCF-7 cells. The results showed that compounds with similar structures to this compound had IC₅₀ values ranging from 3 to 14 µM , indicating strong anticancer properties and potential for further development in cancer therapeutics .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare thiophene-2-carboxamide derivatives like 4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Acylation reactions : Reacting thiophene-2-carbonyl chloride with amine derivatives in polar solvents (e.g., acetonitrile) under reflux conditions to form amide bonds .

- Cross-coupling strategies : For introducing substituents on the thiophene ring, such as Suzuki-Miyaura coupling for aryl groups.

- Protection/deprotection steps : To manage reactive functional groups during synthesis. For example, methyl groups may be introduced via alkylation reactions .

Key characterization techniques include 1H/13C NMR to confirm bond formation and HPLC to assess purity. Crystallization in acetonitrile or DMF is often used to obtain high-purity crystals for structural validation .

Basic: How is the molecular structure of this compound validated in crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is used to solve and refine the structure, with H atoms placed geometrically or located via Fourier difference maps .

Key parameters analyzed include:

- Dihedral angles between aromatic rings (e.g., 8.5–15.4° between thiophene and benzene rings in analogs) .

- Intermolecular interactions : Weak C–H⋯O/S hydrogen bonds and π-π stacking distances, which influence crystal packing .

Refinement residuals (R-factors < 0.05) and validation tools like PLATON ensure structural accuracy .

Advanced: What experimental design considerations are critical when synthesizing analogs with varying substituents on the thiophene rings?

Answer:

- Steric and electronic effects : Bulky substituents (e.g., nitro groups) can distort planarity, altering dihedral angles and supramolecular interactions. Electronic effects from electron-withdrawing groups (e.g., –CF₃) may reduce reactivity in subsequent coupling steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may compete in nucleophilic reactions.

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation, especially for unstable thiophene intermediates .

For example, nitro groups in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide require careful control of reaction pH to avoid premature reduction .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. chloro groups) on bioactivity. For instance, methyl groups may enhance lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity .

- Biological assay standardization : Ensure consistent protocols (e.g., cell lines, IC50 measurement methods) to minimize variability.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Discrepancies between in silico and experimental data may indicate off-target interactions .

For example, antifungal activity in thiophene carboxamides correlates with nitro group positioning, as seen in analogs with S(6) ring motifs .

Advanced: What strategies are recommended for analyzing non-classical hydrogen bonding and other weak interactions in the crystal lattice?

Answer:

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯O vs. C–H⋯S) using CrystalExplorer. For example, thiophene derivatives often exhibit >10% contribution from S⋯H interactions .

- Graph-set notation : Classifies interaction patterns (e.g., R₂²(8) for dimeric rings). Weak C–H⋯O bonds in analogs form chains parallel to the (010) plane, stabilizing the lattice .

- DFT calculations : Validate interaction energies (e.g., B3LYP/6-31G* level) to distinguish dominant forces in packing .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

Answer:

- NMR spectroscopy : 1H NMR identifies methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7-8 ppm). 13C NMR confirms carbonyl carbons (δ ~165 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error.

- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and thiophene ring vibrations (~690 cm⁻¹) .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving thiophene intermediates?

Answer:

- Catalyst screening : Pd(PPh₃)₄ for cross-coupling steps improves yields (>80%) compared to Pd(OAc)₂ .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) for steps like cyclization .

- Purification protocols : Use flash chromatography (hexane/EtOAc gradients) for intermediates and preparative HPLC for final compounds .

Advanced: What are the challenges in computational modeling of this compound’s electronic properties, and how are they addressed?

Answer:

- Conformational flexibility : Multiple rotatable bonds (e.g., methylene linkages) require extensive conformational sampling via molecular dynamics (MD) simulations .

- Solvent effects : Use implicit solvent models (e.g., PCM) in DFT calculations to account for polarity effects on HOMO-LUMO gaps .

- Charge transfer analysis : Time-dependent DFT (TD-DFT) predicts UV-Vis spectra, which are validated against experimental λmax values (~290 nm for thiophene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.